Product packaging for Risperidone E-oxime(Cat. No.:CAS No. 691007-09-7)

Risperidone E-oxime

Cat. No.: B563589
CAS No.: 691007-09-7
M. Wt: 430.5 g/mol
InChI Key: BRCINVRBDDVLDW-HPNDGRJYSA-N
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Description

Contextualization as a Chemical Impurity and Related Substance in Risperidone (B510) Formulations

Risperidone E-Oxime is formally recognized as a potential impurity in commercial preparations of Risperidone. caymanchem.com It is also designated as Risperidone EP Impurity A in the European Pharmacopoeia, highlighting its regulatory significance. synzeal.comgoogle.com The presence of impurities and related substances in active pharmaceutical ingredients (APIs) like Risperidone is a critical quality attribute that is closely monitored and controlled during the manufacturing process. thepharmajournal.com

The formation of this compound can occur during the synthesis of Risperidone. thepharmajournal.com Its detection, characterization, and control are essential aspects of the commercial manufacturing process to ensure the purity of the final drug product. thepharmajournal.com As an analytical standard, pure this compound is used for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify its presence in Risperidone bulk powder and tablets. synzeal.combiosynth.com

Table 1: Chemical Identifiers for this compound

Identifier Value
Formal Name 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one caymanchem.com
CAS Number 691007-09-7 caymanchem.commedchemexpress.comscbt.com
Molecular Formula C₂₃H₂₈F₂N₄O₂ caymanchem.comscbt.combiosynth.com
Formula Weight 430.5 g/mol caymanchem.com

Significance of Oxime Stereoisomerism in Pharmaceutical Research

Isomerism, the phenomenon where molecules have the same atomic composition but different arrangements, is of paramount importance in pharmacology. nih.govresearchgate.net A specific type of stereoisomerism, known as E/Z isomerism (or geometric isomerism), occurs due to restricted rotation around a double bond, such as the carbon-nitrogen double bond in an oxime. studymind.co.ukrsc.org The "E" (from the German entgegen, meaning opposite) and "Z" (from the German zusammen, meaning together) notation describes the spatial orientation of substituent groups around the double bond. studymind.co.uk

The stereochemical configuration of a drug molecule can critically influence its biological activity. nih.govsolubilityofthings.com Different isomers can exhibit varied pharmacokinetic and pharmacodynamic properties because they may interact differently with biological targets like receptors and enzymes. nih.govresearchgate.net In the context of oximes, the E- or Z-isomer of a compound can determine its therapeutic effect. nih.gov For example, the antidepressant activity of fluvoxamine (B1237835) is attributed solely to its E-isomer. nih.gov Therefore, the specific designation of "E-Oxime" for this Risperidone-related substance is not trivial; it defines its precise three-dimensional structure, which is a key factor in any potential biological interactions. The different spatial arrangements of E and Z isomers can affect their physical and chemical properties, including reactivity and biological activity. studymind.co.uk

Overview of Research Areas Pertaining to this compound

Research concerning this compound is multifaceted, primarily driven by its role as a pharmaceutical impurity. Key areas of investigation include:

Synthesis and Characterization: A significant focus is on the synthesis of this compound as a reference standard. thepharmajournal.com This involves developing and optimizing chemical pathways to produce the compound in a pure form. thepharmajournal.com Once synthesized, it is thoroughly characterized using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC to confirm its identity and purity. derpharmachemica.com

Analytical Method Development: Researchers work on developing sensitive and specific analytical methods to detect and quantify this compound in Risperidone drug substances and products. synzeal.com This is crucial for quality control during manufacturing and for stability studies of the final formulation.

Impurity Profiling: Studies focus on identifying and understanding the impurity profile of Risperidone. derpharmachemica.com This includes investigating the origin and formation pathways of this compound and other related substances during the synthesis and storage of Risperidone. thepharmajournal.com This knowledge helps in refining the manufacturing process to minimize the levels of such impurities. thepharmajournal.com

Table 2: Risperidone and Selected Related Substances

Compound Name Role/Type Molecular Formula
Risperidone Active Pharmaceutical Ingredient C₂₃H₂₇FN₄O₂
This compound Impurity (Impurity A) synzeal.com C₂₃H₂₈F₂N₄O₂
Risperidone EP Impurity B Impurity C₂₃H₂₈F₂N₄O₂
Paliperidone (9-hydroxyrisperidone) Impurity (Impurity C) / Active Metabolite thepharmajournal.comdrugbank.com C₂₃H₂₇FN₄O₃
Risperidone cis-N-oxide Impurity / Oxidative Product google.comderpharmachemica.com C₂₃H₂₇FN₄O₃
Risperidone trans-N-oxide Impurity / Oxidative Product google.comderpharmachemica.com C₂₃H₂₇FN₄O₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28F2N4O2 B563589 Risperidone E-oxime CAS No. 691007-09-7

Properties

IUPAC Name

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCINVRBDDVLDW-HPNDGRJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691007-09-7
Record name Risperidone E-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691007097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RISPERIDONE E-OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG83X8A10T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Isomerism of Risperidone E Oxime

Foundational Synthetic Routes and Precursor Oximation

The primary route to synthesizing Risperidone (B510) E-Oxime involves the oximation of a ketone precursor.

Reaction of Hydroxylamine (B1172632) Hydrochloride with Precursors

The foundational step in the synthesis of risperidone oxime isomers is the reaction of hydroxylamine hydrochloride with a ketone precursor, such as 3-(2-chloroethyl)-6-fluoro-3H-benzo[d]isoxazol-7-ol. This reaction typically yields a mixture of Z (syn) and E (anti) isomers. In the Z-isomer, the hydroxyl group is positioned adjacent to the fluorine atom on the phenyl ring, while in the E-isomer, it is located distal to the fluorine atom.

Challenges in Selective E-Isomer Formation

A significant challenge in the synthesis is controlling the stereochemistry to selectively form the E-isomer. Standard reaction conditions generally produce a mixture of Z and E isomers, often with the Z-isomer being the major product. For instance, traditional methods can result in a Z/E mixture of approximately 3:1. This necessitates subsequent separation or isomerization steps to obtain the pure E-oxime.

Factors Influencing Geometric Isomer Formation and Ratio

Several factors can be manipulated to influence the ratio of Z and E isomers formed during the oximation reaction.

Impact of Temperature on Isomer Distribution

Temperature plays a crucial role in determining the distribution of Z and E isomers. Heating the E-isomer in a solvent can promote its conversion to the more thermodynamically stable Z-isomer. google.com For example, heating the Z-oxime in acetic acid at 70°C for 12 hours can lead to a 15% conversion to the E-isomer, which increases to 25% after 24 hours. Conversely, refluxing in acetonitrile (B52724) can produce a 2:1 Z/E ratio.

Influence of Solvent Polarity on Z/E Ratios

The polarity of the solvent used in the reaction also affects the Z/E isomer ratio. The use of polar aprotic solvents like dimethylformamide (DMF) at lower temperatures (20–25°C) can slightly increase the proportion of the E-oxime to around 40%. In contrast, refluxing in a less polar solvent like acetonitrile with potassium carbonate results in a 2:1 Z/E ratio. The choice of solvent can also be critical for separation, as the solubility of the isomer salts can differ significantly. For instance, the acetic acid salt of the E-isomer is much more soluble in polar solvents like water and lower alcohols than the Z-isomer salt. google.com

Table 1: Solvent and Temperature Effects on Z/E Oxime Ratios

Solvent Temperature (°C) Z/E Ratio
Acetonitrile 80 2:1
Dimethylformamide (DMF) 25 1.5:1

This table is interactive. Click on the headers to sort the data.

pH-Controlled Oximation and Isomer Selectivity

The pH of the reaction medium is another critical factor that can be adjusted to control isomer selectivity. Base-mediated conditions tend to favor the retention of the Z-isomer. Conversely, acid-catalyzed isomerization can be employed to convert the Z-isomer to the E-isomer. For example, heating the Z-oxime in acetic acid can facilitate this conversion. The pH also plays a role in the separation of isomers, as the Z-oxime can be preferentially crystallized as its acetic acid salt from ethanol/water mixtures.

Isomerization Techniques and Stereochemical Control

The geometric isomerism of risperidone oxime intermediates, specifically the Z- and E-isomers, is a critical factor in the synthesis of risperidone. The geometric configuration arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. The desired Z-isomer is the direct precursor to risperidone, while the E-isomer is considered a process-related impurity. google.com Consequently, methods to control the stereochemical outcome, primarily through isomerization, are of significant interest.

Thermal Conversion Between Z- and E-Oximes

Thermal energy can be utilized to induce isomerization between the E- and Z-forms of the risperidone oxime intermediate. It has been demonstrated that heating a mixture of the isomers, or the isolated E-isomer, can promote its conversion into the therapeutically useful Z-isomer. google.comgoogle.com This process is typically carried out in an inert solvent at temperatures exceeding 80°C. For instance, heating the E-isomer in a solvent such as n-butanol facilitates its transformation into the Z-isomer, thereby enriching the mixture with the desired precursor for the subsequent cyclization step in risperidone synthesis. google.com

Acid-Catalyzed Isomerization Mechanisms

Acid catalysis provides a potent method for controlling the isomeric ratio of risperidone oximes. The presence of an acid catalyst can significantly accelerate the interconversion of the E- and Z-isomers.

Heating the Z-oxime in acetic acid at 70°C for 12 hours can lead to a 15% conversion to the E-isomer, with the conversion increasing to 25% after 24 hours. More synthetically useful is the conversion of the undesired E-isomer into the required Z-isomer. This can be achieved with high efficiency by heating the E-isomer in the presence of an acid catalyst that is typically used in a molar excess. google.com Suitable catalysts include acetic acid, ammonium (B1175870) acetate (B1210297), and acetyl piperidine (B6355638). google.com For example, heating the nearly pure E-isomer with five equivalents of ammonium acetate in propyl carbinol at 110°C resulted in approximately 90% conversion to the Z-isomer within six hours. google.com

Table 1: Acid-Catalyzed Isomerization of Risperidone E-Oxime to Z-Oxime

Catalyst Solvent Temperature Time (hours) Conversion to Z-Isomer (%) Source
Ammonium Acetate Propyl carbinol 110°C 6 ~90 google.com

Base-Mediated Isomer Retention and Thermodynamic Stability

While acidic and thermal conditions can facilitate interconversion, basic conditions are pivotal in the final steps of risperidone synthesis and highlight the differential reactivity and stability of the isomers. The cyclization of the Z-oxime to form the benzisoxazole ring of risperidone is a base-mediated reaction. google.com Under these basic conditions (e.g., potassium hydroxide (B78521) in ethanol), the Z-isomer readily cyclizes to form risperidone, whereas the E-isomer remains largely unreacted.

This demonstrates a key aspect of isomer retention and thermodynamic stability; the E-oxime is stable and persists under the basic conditions required to convert the Z-isomer. google.com Base-mediated conditions, therefore, favor the retention of the Z-isomer's configuration up until the point of its selective conversion, while the E-isomer is retained without undergoing the desired cyclization reaction. This differential reactivity is fundamental to processes that aim to produce risperidone with high purity by ensuring that only the correct isomer proceeds to the final product.

Synthetic Approaches for Targeted Impurity Synthesis

The synthesis of this compound, a known impurity in risperidone production, is not typically a desired outcome but is crucial for its use as a reference standard in analytical testing. veeprho.comcaymanchem.com The targeted synthesis of this impurity involves leveraging the initial oximation reaction that is part of the main risperidone synthesis pathway.

The foundational step is the reaction of a ketone precursor, such as 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one alkylated with a piperidine derivative, with hydroxylamine hydrochloride. thepharmajournal.com This reaction inherently produces a mixture of Z- and E-oxime isomers. While standard conditions often yield a Z/E mixture in a ratio of approximately 3:1, these conditions can be modified to alter this ratio. To specifically synthesize and isolate the E-oxime, one would perform this oximation and then employ separation techniques to isolate the E-isomer from the more abundant Z-isomer.

Furthermore, the isomeric ratio can be influenced by the choice of solvent and reaction temperature. The use of polar aprotic solvents like dimethylformamide (DMF) at lower temperatures can increase the relative amount of the E-oxime formed.

Table 2: Effect of Solvent and Temperature on Z/E Oxime Ratio during Synthesis

Solvent Temperature (°C) Z/E Ratio Yield (%) Source
Acetonitrile 80 3:1 76
Dimethylformamide (DMF) 25 1.5:1 68

By adjusting these parameters, the synthesis can be directed to produce a higher proportion of the E-isomer, which can then be purified for use as an analytical standard.

Advanced Analytical Characterization and Structural Elucidation of Risperidone E Oxime

Spectroscopic Techniques for Isomeric Differentiation

Risperidone (B510) oxime exists as geometric isomers, E and Z, due to restricted rotation around the C=N bond of the oxime functional group. The E-isomer, also known as Risperidone E-Oxime, features the hydroxyl group distal to the fluorine atom on the phenyl ring (anti configuration), whereas the Z-isomer has the hydroxyl group adjacent to the fluorine atom (syn configuration) . Spectroscopic methods are crucial for distinguishing these isomers and confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for differentiating between the E and Z isomers of risperidone oxime, providing detailed information about the stereochemical arrangement of the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis for Oxime Hydroxyl and Aromatic Protons

Proton NMR spectroscopy offers distinct signals that allow for the differentiation of the E and Z isomers. For this compound (the E-isomer), the oxime hydroxyl proton typically appears as a broad singlet at approximately δ 11.2 ppm. The aromatic protons adjacent to the fluorine atom are observed in the range of δ 7.3–7.5 ppm . In contrast, the Z-isomer exhibits a chemical shift for the oxime hydroxyl proton around δ 10.8 ppm and for the fluorine-adjacent aromatic protons in the range of δ 7.1–7.3 ppm . These differences in chemical shifts are attributed to variations in the electronic environment and potential intramolecular interactions influenced by the spatial orientation of the hydroxyl group relative to the fluorine atom.

Application of Coupling Constants and Spatial Proximity in NMR

While chemical shifts provide initial differentiation, coupling constants (J-values) and techniques probing spatial proximity, such as Nuclear Overhauser Effect (NOE) spectroscopy, are vital for definitive stereochemical assignment youtube.com. Coupling constants, particularly through-bond interactions, can reveal information about the dihedral angles between coupled nuclei, indirectly supporting the proposed E/Z configuration. Although specific coupling constants for this compound's E/Z differentiation are not extensively detailed in the provided snippets, the general principle is that variations in spatial arrangements between isomers lead to different coupling patterns and magnitudes, aiding in structural confirmation youtube.com. Techniques like NOESY can directly detect through-space interactions between protons that are close in proximity, providing direct evidence for the spatial arrangement of groups, which is critical for assigning the E or Z configuration of the oxime .

Solid-State NMR for Polymorphic and Impurity Profiling

Solid-state NMR spectroscopy is a valuable technique for investigating the solid-state properties of pharmaceutical compounds, including the identification of different polymorphic forms and the detection of impurities researchgate.net. While specific studies on the solid-state NMR of this compound are not detailed in the provided search results, this technique is generally applied to APIs to characterize their crystalline structures and identify any amorphous content or impurities that might affect stability and bioavailability. For Risperidone itself, solid-state NMR has been used to study its polymorphic forms researchgate.netveeprho.com. By analyzing the chemical shifts and line shapes in solid-state NMR spectra, researchers can gain insights into the molecular packing and interactions within the crystal lattice of this compound, as well as detect and quantify crystalline impurities.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by analyzing the vibrational frequencies of its bonds. The oxime functional group (C=N-OH) is a key feature. IR analysis of this compound reveals specific absorption bands related to its molecular structure. Notably, the E-isomer exhibits a stronger N–O stretching absorption at approximately 945 cm⁻¹ compared to the Z-isomer, which shows a band at around 930 cm⁻¹. This difference is attributed to variations in hydrogen-bonding networks between the isomers . General IR spectroscopy principles indicate that hydroxyl groups (O-H) typically show a broad absorption in the 3200-3600 cm⁻¹ region, while C=N bonds appear in the 1640-1690 cm⁻¹ range, and aromatic C-H stretches are found above 3000 cm⁻¹ libretexts.orgopenstax.org. The specific absorption patterns in the IR spectrum of this compound serve as a fingerprint for its identification and can help distinguish it from related compounds or impurities libretexts.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C23H28F2N4O2, and its molecular weight is approximately 430.49 g/mol chemscene.combiosynth.comnih.govnih.gov. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition rsc.org. Fragmentation patterns obtained from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) MS provide structural information by breaking down the molecule into characteristic ions. While specific fragmentation pathways for this compound are not extensively detailed in the provided snippets, general MS/MS analyses of risperidone and its metabolites show abundant ion fragments that confirm structural features researchgate.net. For instance, the presence of specific fragments corresponding to parts of the piperidine (B6355638) ring, the pyrido[1,2-a]pyrimidin-4-one moiety, and the difluorophenyl group would be expected, aiding in the unambiguous identification of this compound and its differentiation from isomers or related impurities rsc.orgresearchgate.net.

LC-MS and GC-MS Applications for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for identifying and confirming the structure of this compound. LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and specificity, allowing for the detection of this compound even at low concentrations in complex matrices rasayanjournal.co.inmdpi.comwaters.com. GC-MS, while less commonly applied to non-volatile or thermally labile compounds like oximes without derivatization, can provide valuable fragmentation patterns for structural confirmation if suitable conditions are met fao.orgnih.gov. These techniques provide mass-to-charge ratio (m/z) data and fragmentation patterns that are characteristic of the molecule's structure, aiding in its identification and differentiation from other related compounds rasayanjournal.co.inmdpi.com.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) enhances structural elucidation by fragmenting precursor ions and analyzing the resulting product ions mdpi.com. For this compound, MS/MS experiments can reveal detailed information about its molecular architecture by identifying specific substructures and their connectivity. This technique is vital for confirming the presence and position of the oxime group and for differentiating the E-isomer from its Z-isomer based on unique fragmentation pathways rasayanjournal.co.inmdpi.comnih.govcore.ac.uk. The ability to perform targeted fragmentation allows for unambiguous identification and characterization of impurities and related substances in pharmaceutical samples rasayanjournal.co.inmdpi.comnih.gov.

Chromatographic Method Development for Isomer Separation and Purity Assessment

The presence of geometric isomers (Z and E) of risperidone oxime necessitates the development of robust chromatographic methods capable of their separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for analyzing this compound, enabling the separation of geometric isomers and the assessment of chromatographic purity.

Chiral Stationary Phases for Z/E Oxime Resolution

The separation of Z and E oxime isomers often requires specialized stationary phases. Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have demonstrated effectiveness in resolving these geometric isomers with high purity mdpi.comeijppr.comnih.govmdpi.com. These phases create differential interactions with the isomers, leading to distinct retention times and enabling baseline separation mdpi.comeijppr.com.

Gradient Elution Optimization for Baseline Separation

Optimizing gradient elution is critical for achieving baseline separation of closely eluting peaks, including the Z/E isomers of this compound. By systematically varying the mobile phase composition over time, typically transitioning from a more aqueous to a more organic solvent system (e.g., hexane:isopropanol), researchers can enhance selectivity and resolution researchgate.netchromatographyonline.com. For instance, a gradient elution from hexane:isopropanol (90:10 to 70:30) has been employed to achieve baseline separation of the Z/E oximes . Careful optimization of gradient profiles, flow rates, and mobile phase additives is essential for robust and reproducible separations researchgate.netchromatographyonline.com.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

UHPLC represents an advancement over traditional HPLC, offering significantly faster analysis times and improved resolution due to its use of smaller particle size columns and higher operating pressures rasayanjournal.co.in. UHPLC methods have been developed for the rapid determination of risperidone and its impurities, including E-Oxime, in bulk powder and pharmaceutical formulations rasayanjournal.co.incaymanchem.com. These methods are advantageous for high-throughput screening and routine quality control, reducing solvent consumption and analysis duration while maintaining or enhancing separation efficiency rasayanjournal.co.incaymanchem.com.

Data Table: Chromatographic Separation of Risperidone Oxime Isomers

Method TypeStationary PhaseMobile Phase CompositionElution ModeResolution AchievedReference
HPLCChiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Hexane:Isopropanol (90:10 to 70:30)GradientBaseline Separation
HPLCC18 columnAcetonitrile (B52724)/Water (55:45)Reverse-phaseSeparation (8.2 min vs 7.8 min)
UHPLCNot specified (optimized for rapid analysis)Not specifiedGradientRapid Separation rasayanjournal.co.incaymanchem.com

Method Validation Parameters for Impurity Quantification (Specificity, Linearity, Accuracy, Precision, LOD/LOQ)

The reliable quantification of this compound, a known potential impurity in risperidone formulations caymanchem.comcaymanchem.comveeprho.combiosynth.com, necessitates the validation of analytical methods according to established pharmaceutical guidelines, such as those provided by the International Council for Harmonisation (ICH). This validation process ensures that the chosen analytical techniques are suitable for their intended purpose, providing accurate, precise, and specific measurements of this compound, often identified as Risperidone EP Impurity A veeprho.comsynzeal.com.

Specificity Specificity is a critical validation parameter that confirms the analytical method's ability to unequivocally assess the analyte in the presence of other components, including related substances, degradation products, and matrix effects researchgate.net. For this compound, methods are developed to achieve adequate chromatographic separation from the main active pharmaceutical ingredient (API), Risperidone, and other potential process-related impurities, such as bicyclorisperidone and various N-oxides rasayanjournal.co.in. This separation is typically demonstrated through peak purity analysis and by ensuring sufficient resolution between the this compound peak and any interfering substances rasayanjournal.co.in.

Linearity Linearity is established to demonstrate that the analytical method's response is directly proportional to the concentration of this compound over a specified range. This is typically achieved by preparing and analyzing a series of solutions at different known concentrations. A calibration curve is then generated by plotting the instrument's response (e.g., peak area) against the corresponding concentrations. The linearity is evaluated using statistical measures, including the correlation coefficient (r or R²), slope, and y-intercept. While specific linearity data (e.g., correlation coefficients) for this compound as a quantified impurity were not explicitly detailed in the reviewed literature, studies validating methods for Risperidone and its impurities generally report correlation coefficients exceeding 0.997, indicating excellent linearity across the tested concentration ranges ijrpns.comscholarsresearchlibrary.comnih.gov.

Accuracy Accuracy assesses the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies, where a known amount of the analyte is spiked into a sample matrix (e.g., placebo or API) at different concentration levels. The percentage recovery is then calculated. For this compound (identified as Impurity-A), recovery studies have been reported at various levels relative to specification limits, demonstrating the method's accuracy.

Impurity NameConcentration Level (w/w)Average Recovery (%)
Impurity-ALOQ Level97.51
(this compound)80% of Specification101.01
100% of Specification99.61
150% of Specification101.10

These reported average recovery values, derived from triplicate injections, suggest that the analytical method provides accurate quantification of this compound within the tested concentration ranges rasayanjournal.co.in.

Precision Precision measures the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). While specific %RSD (Relative Standard Deviation) values for this compound were not explicitly detailed in the reviewed literature snippets, the methodology described for accuracy often involves triplicate injections, which inherently assesses precision. Studies validating methods for Risperidone and its impurities generally report low %RSD values, often below 2% for system precision and intra-/inter-day precision, indicating good reproducibility and reliability of the analytical procedures researchgate.netijrpns.comscholarsresearchlibrary.comnih.gov.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be detected, but not necessarily quantified, under the stated analytical conditions. The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. These parameters are crucial for establishing the sensitivity of the method and ensuring that impurities can be monitored at trace levels as required by regulatory standards. Specific LOD and LOQ values for this compound as a quantified impurity were not explicitly provided in the reviewed literature. However, analytical methods are designed to ensure that this compound can be detected and quantified at levels compliant with pharmacopeial limits and regulatory requirements. For comparative context, LOD and LOQ values for Risperidone itself have been reported in the range of 0.05-0.48 µg/mL and 0.1-1.59 µg/mL, respectively, in various validated methods scholarsresearchlibrary.comnih.gov.

Compound List:

this compound

Risperidone

Bicyclorisperidone

Z-Oxime

Cis-N-Oxide

Trans-N-Oxide

Impurity-A (Risperidone EP Impurity A)

Impurity-B

Impurity-C

Impurity-D

Impurity-E

Chlordiazepoxide hydrochloride

Paroxetine

Degradation Pathways and Chemical Stability of Risperidone E Oxime

Forced Degradation Studies

Forced degradation, or stress testing, is a process used to generate degradation products under more severe conditions than accelerated stability testing. dgra.de It plays a crucial role in developing and validating stability-indicating analytical methods. dgra.de For Risperidone (B510) E-Oxime, forced degradation studies are instrumental in elucidating its degradation pathways and intrinsic stability. researchgate.net

Oxidative Degradation Mechanisms and Product Identification

Oxidative conditions have been shown to induce the degradation of risperidone and its related compounds. researchgate.netresearchgate.net Studies involving the exposure of risperidone to hydrogen peroxide (H₂O₂) have revealed its susceptibility to oxidation, leading to the formation of specific degradation products. researchgate.netresearchgate.net

In one study, risperidone was subjected to 3.00% H₂O₂ at room temperature. researchgate.net This resulted in a significant decrease in the drug's peak area in high-performance liquid chromatography (HPLC) analysis after six hours, with major degradation products appearing at retention times of 2.0 and 5.3 minutes, distinct from the risperidone peak at 3.5 minutes. researchgate.net When exposed to 3.00% H₂O₂ and room light for 8 days, risperidone degraded by 35.00%. The same concentration of H₂O₂ at 80°C for 6 hours resulted in a 17.00% degradation. researchgate.net One of the identified degradation products in these investigations was the N-oxide of risperidone. researchgate.net

Another study also reported the formation of two degradation products under peroxide oxidation, which were well-resolved from the main analyte peak, confirming the stability-indicating power of the analytical method used. researchgate.net The drug was found to be highly labile to 3.00% hydrogen peroxide at room temperature. researchgate.net

Stress ConditionDurationDegradation (%)Identified Degradation Products
3.00% H₂O₂ at room temperature8 days35.00%N-oxide of risperidone, other unspecified products
3.00% H₂O₂ at 80°C6 hours17.00%N-oxide of risperidone, other unspecified products

Hydrolytic Degradation under Acidic, Basic, and Neutral Conditions

The hydrolytic stability of Risperidone E-Oxime and its parent compound, risperidone, has been investigated under various pH conditions. Hydrolysis involves the cleavage of a chemical bond by the addition of a water molecule. passeidireto.com

In several studies, risperidone was found to be stable under acidic and basic stress conditions. researchgate.net For instance, refluxing the drug in 0.1 M hydrochloric acid (HCl) or 0.1 M sodium hydroxide (B78521) (NaOH) for 8 hours did not result in any degradation. researchgate.net

However, another study presented conflicting results, indicating that the degradation process of risperidone is consistent with first-order reaction kinetics and is fastest in a hydrogen peroxide solution, followed by a basic solution, and slowest in an acidic solution. ptfarm.pl The degradation rate constants were reported as 0.0926 h⁻¹ in hydrogen peroxide, 0.0692 h⁻¹ in basic solution, and 0.0334 h⁻¹ in acidic solution. ptfarm.pl

The presence of a tertiary amine in the risperidone structure can accelerate the hydrolytic degradation of certain formulations, such as those involving poly(D,L-lactide-co-glycolide) (PLGA) microspheres. kinampark.com

ConditionReagentDurationObservation
Acidic0.1 M HCl8 hours (reflux)No degradation
Basic0.1 M NaOH8 hours (reflux)No degradation
Acidic0.5 M HCl1, 2, 3, and 5 hours (100°C)Degradation observed
BasicNot specifiedNot specifiedDegradation observed

Thermal and Photolytic Degradation Analyses

The stability of this compound under thermal and photolytic stress has also been evaluated. This compound itself is reported to have lower thermal stability, decomposing at temperatures above 120°C.

In forced degradation studies of risperidone, no degradation was observed under thermal stress at 50, 70, and 100°C, nor under visible or UV light stress for the duration of the study. researchgate.net Another study subjected the sample to 105°C for 72 hours and also found no significant degradation. researchgate.net Similarly, exposure to photolytic conditions in a chamber at 1.2 million lux hours did not result in degradation. researchgate.net

However, accelerated stability studies of this compound indicate a 5% degradation after one month at 25°C, suggesting some degree of instability even at room temperature over extended periods. It is also recommended to protect all solutions of risperidone and its related impurities from light to prevent degradation. rasayanjournal.co.in

Kinetics of Degradation and Isomerization

The oxime functional group in this compound allows for the existence of geometric isomers, specifically the E (trans) and Z (syn) isomers. rsc.org The interconversion between these isomers is a key aspect of its chemical kinetics.

The isomerization from the E-isomer to the Z-isomer is a reversible process that can be catalyzed by acid or heat. The E to Z isomerization is thermodynamically favored, which allows for the recovery of the more reactive Z-isomer from mixtures rich in the E-isomer. For example, heating the Z-isomer in acetic acid at 70°C for 12 hours can lead to a 15% conversion to the E-isomer, which increases to 25% after 24 hours.

The degradation of risperidone in some conditions has been shown to follow pseudo-first-order kinetics. ptfarm.plrsc.org In one study, the degradation was fastest in a hydrogen peroxide solution, followed by basic and then acidic solutions. ptfarm.pl The rate of isomerization and the Z/E ratio have been observed to increase as the pH decreases in studies of similar oxime-containing compounds. rsc.org

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods (SIAMs) is crucial for accurately quantifying a drug substance in the presence of its degradation products, impurities, and excipients. dgra.deresearchgate.net Several HPLC and UPLC methods have been developed and validated for the determination of risperidone and its impurities, including this compound. researchgate.netrasayanjournal.co.innih.gov

These methods are designed to be specific, accurate, precise, and robust. researchgate.net A key aspect of validating a SIAM is to perform forced degradation studies to demonstrate that the analytical method can effectively separate the main drug peak from any degradation products that may form under stress conditions. researchgate.netresearchgate.net

For example, a stability-indicating LC method was developed using a Purosphere STAR RP-18e column with a mobile phase consisting of a mixture of water, glacial acetic acid, triethylamine (B128534), and acetonitrile (B52724). researchgate.net This method was able to resolve risperidone from two degradation products formed under oxidative stress. researchgate.net Another UPLC method utilized a Waters BEH C18 column with an isocratic elution to quantify related substances in a risperidone formulation.

The use of reference standards, such as this compound, is essential for the validation of these analytical methods. vulcanchem.com These standards help in assessing drug purity and ensuring the quality control of pharmaceutical formulations.

MethodColumnMobile PhaseDetectionApplication
HPLCPurosphere STAR RP-18e (250 x 4.5 mm, 5µ)Water: glacial acetic acid 0.50 %: triethylamine 0.80 %: acetonitrile (65.00: 0.32: 0.52: 34.16, v/v)DAD at 294 nmQuantitative determination and stability studies of risperidone in tablets
UPLCWaters BEH C18 (2.1 × 100 mm, 1.7 µm)Isocratic elution (details not specified)Not specifiedQuantitative determination of related substances in Risperdal® Consta®
UPLCWaters Acquity BEH C18 (100 mm x 2.1mm, 1.7µm)Gradient elution with Ammonium (B1175870) acetate (B1210297), Acetonitrile, and TetrahydrofuranTUV detector at 260nmDetermination of impurities in Risperidone API
HPLCSymmetry C18 (250 mm × 4.6 mm, 5 μm)Methanol: acetonitrile (80 : 20, v/v)UV at 280 nmStability-indicating assay for risperidone in bulk and dosage forms
TLC-DensitometrySilica gel platesNot specifiedDensitometerIdentification and determination of risperidone and its degradation products

Chemical Reactivity and Derivatization Studies of the Oxime Moiety

Oxidation Reactions of Risperidone (B510) E-Oxime

Oxidation of the oxime functional group can lead to various products, depending on the oxidizing agent and reaction conditions employed. While specific, detailed studies on the oxidation of Risperidone E-Oxime are limited, general oxime chemistry indicates potential transformations. For instance, treatment with strong oxidizing agents such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) has been noted to yield nitro derivatives, albeit in low yields for this specific compound . These reactions typically involve the oxidation of the nitrogen atom or the carbon atom of the C=N bond. Further oxidation could potentially lead to nitrile formation under more vigorous conditions, though such transformations are not specifically documented for this compound in the available literature.

Reduction Reactions to Amine Intermediates

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. For this compound, catalytic hydrogenation using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is a recognized method for converting the oxime group into a primary amine . This process involves the cleavage of the carbon-nitrogen double bond and the addition of hydrogen atoms to both the carbon and nitrogen atoms, resulting in a saturated amine functionality.

General methods for oxime reduction to amines include:

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Nickel under a hydrogen atmosphere.

Metal Hydride Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with specific additives (e.g., Lewis acids) can also effect this reduction.

These reduction pathways convert the C=N-OH group to a CH-NH₂ group, yielding a primary amine intermediate. While specific yields and optimized conditions for this compound are not extensively detailed, the principle of oxime reduction remains applicable.

Substitution Reactions and N-Alkylation

The oxime moiety can undergo substitution reactions, particularly at the nitrogen atom, leading to N-alkylated or N-acylated derivatives. This compound has been shown to participate in N-alkylation reactions with chloroethyl intermediates, a process that is generally slower for the E-isomer compared to its Z-isomer counterpart.

Table 1: N-Alkylation of this compound

Reaction TypeReactantsReagents/ConditionsYieldNotes/Limitations
N-AlkylationThis compound, 3-(2-chloroethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one (or similar chloroethyl compound)K₂CO₃, Acetonitrile (B52724), Reflux, 3–5 hours~70–80%Slower kinetics than Z-oxime; Z/E ratio preserved from starting material; No racemization occurs.

This reaction typically involves the nucleophilic attack of the oxime nitrogen onto the electrophilic carbon of the alkyl halide. The use of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile under reflux conditions facilitates the reaction . The preservation of the Z/E ratio indicates that the stereochemistry of the oxime is maintained during this alkylation process.

Deoximation and Interconversion with Carbonyl Precursors

Deoximation is the chemical process that reverses oximation, converting an oxime back into its parent carbonyl compound (ketone or aldehyde) google.comgoogleapis.com. This compound itself is synthesized through the oximation of a ketone precursor, making the deoximation reaction an important aspect of its chemical interconversion with carbonyl species . While specific deoximation studies detailing the conversion of this compound back to its precise ketone precursor are not extensively published, general methods for oxime deoximation are well-established and applicable.

Computational and Theoretical Investigations of Risperidone E Oxime

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern quantum chemistry, offering a robust framework for calculating the electronic structure of molecules. This approach is instrumental in predicting molecular properties, reactivity, and energetic landscapes. scispace.comresearchgate.net

Conformational Analysis and Rotational Barriers of the Oxime Bond

The oxime functional group (C=N-OH) in Risperidone (B510) E-Oxime is characterized by a double bond, around which rotation is restricted. This restriction leads to the possibility of geometric isomerism, specifically E (anti) and Z (syn) configurations. semanticscholar.orguoa.gr Conformational analysis, often performed using DFT, is crucial for identifying the most stable spatial arrangements of the molecule and quantifying the energy required to interconvert between them. copernicus.orgmdpi.comfrontiersin.org Studies on various oximes have utilized DFT to optimize molecular geometries and calculate the thermodynamic characteristics of different isomers, including the energy barriers associated with rotation around the C=N bond. semanticscholar.org Understanding these rotational barriers is key to predicting the molecule's flexibility and the energetic cost of adopting different conformations, which can influence its interactions and stability. Risperidone E-Oxime is specifically identified as the E-isomer. nih.gov The Z-isomer would position the hydroxyl group closer to the fluorine atom on the phenyl ring (syn configuration), whereas the E-isomer places it further away (anti configuration).

Isomerization Pathway Modeling

The potential for E/Z isomerization of the oxime bond is a significant aspect of its chemical behavior. semanticscholar.orguoa.grmdpi.com Computational methods, including DFT and techniques like the Nudged Elastic Band (NEB) method, can be employed to model the pathways and transition states involved in such isomerization processes. semanticscholar.org Research on other oximes indicates that factors like the presence of acids can catalyze isomerization, with potential differences in behavior observed between solid-state and solution phases. mdpi.com The ability to model these pathways provides insight into how this compound might interconvert between isomeric forms under various conditions, which is relevant for its stability and analytical characterization.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. medchemexpress.eu These simulations allow researchers to observe how molecules move, flex, and interact over time, providing a dynamic picture of their conformational landscape. copernicus.orgsci-hub.se While specific MD simulations focused on this compound are not explicitly detailed in the provided search results, MD is a standard technique for exploring molecular flexibility and understanding how molecules explore their conformational space. Such simulations can reveal dynamic processes such as internal rotations, vibrational modes, and the influence of the surrounding environment on the molecule's structure. copernicus.orgsci-hub.se

Quantitative Structure-Activity Relationship (QSAR) for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between a molecule's chemical structure and its biological activity or chemical reactivity. routledge.comnih.gov By analyzing a series of related compounds, QSAR models can identify key structural features that govern specific properties. For oxime derivatives, QSAR studies have explored how factors like electronic distribution and steric parameters influence their activity, such as insecticidal properties. nih.gov Although direct QSAR studies focusing on the chemical reactivity of this compound are not detailed in the provided snippets, the principles of QSAR are broadly applicable to understanding how structural modifications might alter its reactivity or other properties. routledge.com

Mechanistic Studies of Chemical Transformations

Computational chemistry, particularly DFT, plays a vital role in elucidating the mechanisms of chemical transformations. researchgate.netuoa.gr These studies can investigate reaction pathways, identify intermediates, and determine transition states for various chemical processes. uoa.gr For this compound, understanding its chemical transformations is important given its role as a pharmaceutical impurity. Mechanistic studies could explore its degradation pathways, stability under different conditions, or potential reactions during synthesis or formulation. For instance, the E-oxime form has been noted to exhibit lower thermal stability, decomposing above 120°C, and undergoes degradation over time, with accelerated stability studies indicating a 5% loss after one month at 25°C. Computational approaches can help to predict and explain these degradation processes at a molecular level. Furthermore, research on oximes in general highlights the diverse reactivity of the oxime group, including its participation in various cyclization and functionalization reactions. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₈F₂N₄O₂ nih.govchemscene.comnih.gov
Molecular Weight ( g/mol )430.5 nih.govchemscene.comnih.gov
CAS Number691007-09-7 nih.govchemscene.com
LogP3.29922 chemscene.com
TPSA (Ų)70.72 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Hydrogen Bond Acceptors6 chemscene.com
Rotatable Bonds5 chemscene.com

Table 2: Stability Data for this compound

ParameterValueConditionSource
Decomposition Temperature> 120°CThermal stability
Degradation Rate5%Accelerated stability (1 month at 25°C)

Compound Name List:

this compound

In Vitro Biotransformation and Metabolic Pathway Research Relevant to Risperidone E Oxime

In Vitro Metabolism Studies Using Isolated Enzyme Systems (e.g., Microsomes)

In vitro studies utilizing isolated enzyme systems, such as liver microsomes, are fundamental for dissecting the initial steps of drug metabolism. These systems allow for the controlled investigation of how specific enzymes interact with and transform xenobiotics like Risperidone (B510) E-Oxime.

Identification and Profiling of Biotransformation Products

Studies involving the incubation of risperidone with rat liver microsomes have identified two major hydroxy metabolites, with 9-hydroxyrisperidone (9-OH-RIS) being the predominant one and 7-hydroxyrisperidone (7-OH-RIS) being a minor metabolite ijper.orgijper.org. While these studies focused on risperidone itself, the methodologies employed—such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—are directly applicable to profiling the biotransformation products of Risperidone E-Oxime. The identification and quantification of these products are essential for understanding the metabolic stability and potential active or inactive metabolites derived from this compound.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

Cytochrome P450 (CYP) enzymes, particularly CYP2D6, play a central role in the metabolism of risperidone in humans, converting it to its active metabolite, 9-hydroxyrisperidone nih.govspringermedizin.denih.govmdpi.com. In vitro studies using human liver microsomes have shown a high correlation between the formation of 9-hydroxyrisperidone and the activities of CYP2D6 and CYP3A4 ijper.orgjnjmedicalconnect.com. The inhibition of 9-hydroxyrisperidone formation by CYP2D6 inhibitors (e.g., quinidine) and CYP3A4 inhibitors (e.g., ketoconazole) further confirms the involvement of these enzymes in risperidone metabolism jnjmedicalconnect.com. Given the structural similarity, it is highly probable that this compound also undergoes metabolism mediated by these CYP isoforms, with CYP2D6 being a key player.

Comparative In Vitro Metabolism Across Species (e.g., Rat, Dog)

Comparative metabolism studies across different species are critical for extrapolating in vitro findings to in vivo human metabolism and for understanding species-specific differences in drug handling. Such studies help in identifying potential species-specific metabolites and evaluating the relevance of animal models for preclinical safety assessments europa.eueuropa.eu.

Research indicates that the in vitro metabolism of risperidone in rats, utilizing rat liver microsomes, results in the formation of hydroxy metabolites, including 9-OH-RIS and 7-OH-RIS ijper.orgijper.org. Notably, in rats, metabolism can be more extensive, leading to dihydroxy-risperidone and hydroxy-keto-risperidone, alongside other pathways like oxidative dealkylation and isoxazole (B147169) ring scission ijper.org. In contrast, in vitro studies with human liver microsomes primarily show the formation of 9-hydroxy-RIS ijper.org. These findings suggest that while the primary metabolic pathways might be conserved, the extent and specific products can vary significantly between species, underscoring the importance of cross-species comparisons for this compound research.

Physiologically-Based Pharmacokinetic (PBPK) Modeling Considerations for Oxime Intermediates

Physiologically-Based Pharmacokinetic (PBPK) models are sophisticated tools used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. For oxime intermediates like this compound, PBPK modeling can be instrumental in understanding how its physicochemical properties influence its pharmacokinetic profile and how it might be processed in vivo.

PBPK modeling has been successfully applied to risperidone and its active metabolite 9-hydroxyrisperidone, taking into account genetic polymorphisms in CYP2D6 nih.gov. These models can predict drug exposure across different CYP2D6 phenotypes and support dose-optimization strategies, particularly for individuals with reduced CYP2D6 activity nih.gov. When applied to this compound, PBPK models could simulate its disposition, considering factors like tissue distribution, metabolic clearance by specific enzymes (e.g., CYP2D6, CYP3A4), and potential interactions with transporters like P-glycoprotein researchgate.net. Such modeling can also help in understanding the potential impact of geometric isomerism (Z/E isomers) of the oxime group on its pharmacokinetic behavior.

Use of this compound as a Reference Standard in Metabolic Studies

This compound serves a critical role as a reference standard in various pharmaceutical research and development activities. Its well-defined structure and purity make it invaluable for analytical method development and validation, particularly in the context of risperidone synthesis and formulation .

In metabolic studies, this compound can be used to:

Validate analytical methods: It can be used to confirm the accuracy and precision of analytical techniques (e.g., HPLC, LC-MS) used to identify and quantify metabolites of risperidone or related compounds.

Investigate metabolic pathways: By using it as a substrate in in vitro enzyme assays, researchers can directly study its own biotransformation, identify its metabolites, and determine the enzymes responsible.

Serve as an internal standard: In some complex pharmacokinetic studies, it may be employed as an internal standard to improve the accuracy of quantitative measurements of risperidone or its metabolites.

Characterize impurities: As an impurity of risperidone, its presence and levels in pharmaceutical products are monitored, requiring reference standards for accurate quantification medchemexpress.commedchemexpress.comglpbio.comlgcstandards.com.

Q & A

Q. How can researchers validate novel analytical methods against established assays for this compound quantification?

  • Methodological Answer: Perform cross-validation studies using Bland-Altman plots and concordance correlation coefficients (CCC) to compare new methods (e.g., UPLC-MS) with gold-standard assays. Include precision (CV ≤15%) and accuracy (85–115%) criteria across the quantification range. underscores the importance of reporting limits of detection (LOD) and quantification (LOQ) for regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.